molecular formula C7H11ClN2 B3388400 3,4-Dimethylpyridin-2-amine hydrochloride CAS No. 873-27-8

3,4-Dimethylpyridin-2-amine hydrochloride

Cat. No. B3388400
CAS RN: 873-27-8
M. Wt: 158.63 g/mol
InChI Key: OIXCRKJDNGFHHP-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridin-2-amine hydrochloride is a chemical compound with the CAS Number: 1354960-21-6 . It is a white solid at room temperature . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethylpyridin-2-amine hydrochloride is C7H11ClN2 . Its molecular weight is 158.63 g/mol . More detailed structural analysis would require specific spectroscopic data which is not available in the current resources.


Chemical Reactions Analysis

While specific chemical reactions involving 3,4-Dimethylpyridin-2-amine hydrochloride are not detailed in the available resources, related compounds such as 4-Dimethylaminopyridine have been used as catalysts in various organic transformations .


Physical And Chemical Properties Analysis

3,4-Dimethylpyridin-2-amine hydrochloride is a white solid . It is stored at room temperature and is available in powder form . The molecular weight of the compound is 158.63 g/mol .

Scientific Research Applications

Catalyst in Organic Syntheses

“3,4-Dimethylpyridin-2-amine hydrochloride” is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It has been extensively used as a catalyst in organic syntheses, especially in coupling reactions .

Esterification

This compound plays a significant role in esterification processes. It acts as a catalyst to speed up the reaction, making it an essential component in the production of various esters .

Amide Formation

“3,4-Dimethylpyridin-2-amine hydrochloride” is also used in the formation of amides. Its catalytic properties make it a valuable reagent in the synthesis of amides, which are key components in a wide range of chemical and pharmaceutical products .

Protection of Functional Groups

This compound is used for protecting functional groups in organic chemistry. It’s particularly useful in the protection of amines and other sensitive functional groups during chemical reactions .

Synthesis of Pyrazolo[3,4-b]pyridines

“3,4-Dimethylpyridin-2-amine hydrochloride” is used in the synthesis of Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds. These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biomedical Applications

Pyrazolo[3,4-b]pyridines, synthesized using “3,4-Dimethylpyridin-2-amine hydrochloride”, have various biomedical applications. They are used in the development of new drugs and therapies, contributing to advancements in the field of medicine .

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyridin-2-amine hydrochloride is not explicitly mentioned in the available resources. Further studies are necessary to improve the knowledge of its mechanism of action .

properties

IUPAC Name

3,4-dimethylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-5-3-4-9-7(8)6(5)2;/h3-4H,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXCRKJDNGFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80613632
Record name 3,4-Dimethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylpyridin-2-amine hydrochloride

CAS RN

873-27-8
Record name 3,4-Dimethylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80613632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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